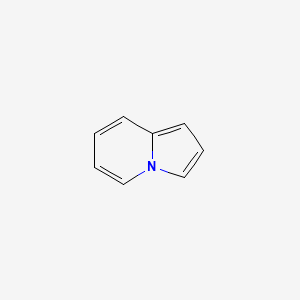

Indolizine

描述

属性

IUPAC Name |

indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCFUWDNJPFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181818 | |

| Record name | Indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-40-8 | |

| Record name | Indolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48FMH8YFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

History and discovery of the indolizine heterocyclic system

An In-depth Technical Guide to the Indolizine Heterocyclic System: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound with the formula C₈H₇N, is a structural isomer of the well-known indole nucleus.[1] Unlike indole, the nitrogen atom in this compound is located at a ring fusion position, creating a unique 10-π electron system that is isoelectronic with indole and structurally related to purines.[2][3] This distinct arrangement imparts specific physicochemical properties and a broad spectrum of biological activities to its derivatives.[2] While numerous indole-based drugs are commercially available, no this compound-based therapeutic has yet reached the market, making it a "privileged scaffold" of significant interest for future drug discovery and development.[1][4][5] This guide provides a comprehensive overview of the history, discovery, properties, and key synthetic methodologies of the this compound core, tailored for professionals in chemical and pharmaceutical research.

History and Discovery

The journey of the this compound ring system began in the late 19th century. The initial concept was reported in 1890 by the Italian chemist Angeli, who proposed the name "pyrindole" for the parent base.[6] However, it was not until 1912 that the first synthesis was accomplished by Scholtz.[6][7] He treated 2-methylpyridine with acetic anhydride at high temperatures (200–220°C) to produce a compound he named "picolide".[6] Acid hydrolysis of this "picolide" yielded a crystalline solid with the empirical formula C₈H₇N, which Scholtz initially called "pyrrocoline".[6]

The structure of this new compound was a subject of investigation. It displayed reactions characteristic of pyrroles and indoles but had only weakly basic properties, suggesting it was not a typical pyridine derivative.[6][8] The definitive structure was later confirmed by Diels and Alder through catalytic reduction experiments.[6] The name "pyrrocoline" was eventually replaced by the current, officially accepted term "this compound".[6]

References

- 1. Inhibitory activities of this compound derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of this compound lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Core Principles of Indolizine Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of the indolizine scaffold. As a privileged heterocyclic motif, this compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document details key synthetic methodologies, explores the characteristic reactivity of the this compound core, and provides experimental protocols for core reactions.

Core Principles of this compound Synthesis

The construction of the bicyclic this compound ring system, which features a fused pyridine and pyrrole ring sharing a bridgehead nitrogen atom, is accomplished through several robust and versatile synthetic strategies. These methods provide access to a wide array of substituted this compound derivatives, enabling the exploration of their structure-activity relationships.

Tschitschibabin this compound Synthesis

The Tschitschibabin (also spelled Chichibabin) reaction is a classical and widely utilized method for the synthesis of indolizines.[1][2] This reaction proceeds via the base-mediated intramolecular cyclization of an N-alkylpyridinium salt that possesses a reactive methylene group adjacent to the nitrogen atom. The general mechanism involves two primary stages: the initial quaternization of a pyridine derivative with an α-halo ketone or a similar electrophile to form a pyridinium salt, followed by a base-induced 1,5-dipolar cyclization and subsequent aromatization to yield the this compound product.[1]

Experimental Protocol: Synthesis of 2-Phenylthis compound via the Tschitschibabin Reaction

A prototypic example of the Tschitschibabin reaction is the synthesis of 2-phenylthis compound from 2-methylpyridine and phenacyl bromide.

-

Step 1: Quaternization. 2-Methylpyridine is reacted with phenacyl bromide in a suitable solvent, such as acetone or acetonitrile, to afford 1-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide.

-

Step 2: Cyclization and Aromatization. The isolated pyridinium salt is then treated with a base, for instance, sodium bicarbonate or triethylamine, in a high-boiling point solvent like ethanol or dimethylformamide (DMF). The base facilitates the deprotonation of the activated methylene group, leading to the in situ formation of a pyridinium ylide. This ylide undergoes a rapid intramolecular aldol-type condensation, and a subsequent dehydration and aromatization sequence furnishes the final 2-phenylthis compound product.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methylpyridine | Phenacyl bromide | NaHCO₃ | Ethanol | Reflux | 4 | 75-85. |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, represents another cornerstone in the synthesis of the this compound core.[3][4][5] This powerful and highly versatile reaction involves the concert or stepwise interaction of a pyridinium ylide, which serves as the 1,3-dipole, with a dipolarophile, typically an electron-deficient alkene or alkyne.[6][7]

Experimental Protocol: Synthesis of Dimethyl 2-phenylthis compound-1,3-dicarboxylate

A representative example of this methodology is the reaction of a pyridinium ylide, generated in situ from 1-(2-oxo-2-phenylethyl)pyridinium bromide and a base, with the electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD).

-

Ylide Formation. The precursor pyridinium salt is treated with a suitable base, such as triethylamine or potassium carbonate, in an appropriate solvent to generate the reactive pyridinium ylide intermediate.

-

Cycloaddition. The in situ generated ylide then undergoes a [3+2] cycloaddition reaction with DMAD to form a dihydrothis compound intermediate.

-

Aromatization. This intermediate readily undergoes oxidation, often facilitated by atmospheric oxygen, to yield the stable aromatic this compound product.

| Pyridinium Salt | Dipolarophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1-(2-oxo-2-phenylethyl)pyridinium bromide | DMAD | Et₃N | Acetonitrile | Room Temperature | 12 | 80-90.[8] |

Scholtz this compound Synthesis

The Scholtz reaction is one of the earliest reported methods for the synthesis of indolizines and involves the condensation of a 2-alkylpyridine, most commonly 2-picoline, with an acid anhydride under high-temperature conditions.[9] The reaction mechanism is believed to proceed through the formation of an acylated intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford the this compound ring system.

Experimental Protocol: Synthesis of 2-Methylthis compound

-

A mixture of 2-picoline and acetic anhydride is heated to a high temperature, typically in the range of 220-250 °C, for several hours.

-

After cooling, the reaction mixture is carefully treated with water to hydrolyze any remaining acetic anhydride.

-

The 2-methylthis compound product is then isolated by extraction with an organic solvent and purified by either distillation or column chromatography.

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Yield (%) |

| 2-Picoline | Acetic Anhydride | 220-250 | 6 | Moderate.[9] |

Core Principles of this compound Reactivity

The chemical reactivity of the this compound nucleus is largely dictated by its π-excessive character, which renders it susceptible to electrophilic attack. The electron density is highest on the five-membered pyrrole-like ring, with the C-3 position being the most nucleophilic, followed by the C-1 position.

Electrophilic Aromatic Substitution

Indolizines readily participate in a variety of electrophilic substitution reactions, providing a direct route to functionalized derivatives. Key examples include formylation, acylation, and halogenation.

The Vilsmeier-Haack reaction offers a mild and efficient protocol for the introduction of a formyl group onto the this compound scaffold, predominantly at the C-3 position.[10][11][12] The electrophilic species, known as the Vilsmeier reagent (a chloromethyliminium salt), is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[12]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylthis compound

-

The Vilsmeier reagent is prepared by the careful addition of phosphorus oxychloride to N,N-dimethylformamide at a reduced temperature.

-

2-Phenylthis compound is subsequently added to the pre-formed reagent, and the reaction mixture is stirred, often with gentle warming to ensure complete reaction.

-

An aqueous workup is then performed to hydrolyze the intermediate iminium salt, yielding the desired 2-phenylthis compound-3-carbaldehyde.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Phenylthis compound | POCl₃, DMF | Dichloromethane | 0 to 40 | 3 | ~90.[13] |

The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the this compound ring, with substitution occurring preferentially at the C-3 or C-1 positions.[14][15][16] This reaction is typically performed using an acyl chloride or an acid anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.[16]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylthis compound

-

To a solution of 2-methylthis compound in an inert solvent (e.g., dichloromethane or carbon disulfide), the Lewis acid catalyst (e.g., AlCl₃) is added.

-

The acylating agent (e.g., acetyl chloride or acetic anhydride) is then introduced, and the reaction mixture is stirred, typically at room temperature, until the starting material is consumed.

-

The reaction is quenched by the addition of water or a dilute acid solution, and the acylated this compound product is isolated by extraction and purified.

| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methylthis compound | Acetic Anhydride | Y(OTf)₃ | [BMI]BF₄ | 80 (Microwave) | 0.08 | 94.[17] |

Cycloaddition Reactions

The this compound ring system can also participate as a diene or an 8π-electron component in cycloaddition reactions, providing a pathway to more complex, polycyclic heterocyclic structures.[18][19]

Experimental Protocol: [8+2] Cycloaddition of 2-Phenylthis compound with DMAD

-

A solution of 2-phenylthis compound and dimethyl acetylenedicarboxylate (DMAD) in a high-boiling point solvent, such as toluene or xylene, is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

| This compound | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Phenylthis compound | DMAD | Toluene | Reflux | 24 | Good.[18] |

Visualizing Reaction Mechanisms and Workflows

The following diagrams, rendered using the DOT graph description language, provide schematic representations of the key reaction mechanisms and experimental workflows discussed within this guide.

Caption: Tschitschibabin this compound Synthesis Workflow.

Caption: 1,3-Dipolar Cycloaddition Synthesis of this compound.

Caption: Vilsmeier-Haack Formylation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 12. benchchem.com [benchchem.com]

- 13. growingscience.com [growingscience.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of Novel Indolizine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel indolizine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The document outlines detailed experimental protocols, presents quantitative spectroscopic data for representative compounds, and visualizes key experimental workflows and biological signaling pathways.

Introduction to this compound Derivatives

This compound, a nitrogen-containing fused heterocyclic system, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their molecular structure. Therefore, precise structural elucidation and characterization using advanced spectroscopic methods are paramount in the development of new this compound-based therapeutic agents. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence Spectroscopy in the analysis of these novel compounds.

Spectroscopic Data Presentation

The following tables summarize key quantitative data obtained from the spectroscopic analysis of a series of novel this compound derivatives. These derivatives are synthesized via 1,3-dipolar cycloaddition reactions.[1][4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data

This table presents the characteristic chemical shifts (δ) in parts per million (ppm) for protons and carbons of representative this compound derivatives. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]

| Compound ID | Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Derivative A | H-5 | 9.65 (d, J = 7.6 Hz) | C-1 |

| H-8 | 8.85 (d, J = 1.5 Hz) | C-2 | |

| H-2 | 8.20 (s) | C-3 | |

| H-6 | 7.92 (dd, J = 7.6, 1.5 Hz) | C-5 | |

| OCH₃ | 3.95 (s) | C-6 | |

| N⁺CH₃ | 4.37 (s) | C-7 | |

| C-8 | |||

| Derivative B | H-5 | 9.92 (dd, J = 7.5, 0.8 Hz) | C-1 |

| H-8 | 8.88 (dd, J = 2.2, 0.8 Hz) | C-2 | |

| H-6 | 7.91 (dd, J = 7.5, 2.2 Hz) | C-10 (C=O) | |

| N⁺CH₃ | 4.39 (s) | ||

| CH₂ | 4.36 (q, J = 7.2 Hz) | ||

| CH₃ | 1.35 (t, J = 7.2 Hz) |

Note: Chemical shifts are indicative and can vary based on substitution patterns and solvent.[5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

This table provides the calculated and found mass-to-charge ratios (m/z) for the molecular ions of novel this compound derivatives, confirming their elemental composition.[7][8]

| Compound ID | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Derivative C | C₂₁H₂₆N₂O₄ | 371.1965 | 371.1967 |

| Derivative D | C₂₀H₁₄BrN₃O₃ | 424.0295 | 424.25 (isotopic peak) |

| Derivative E | C₁₉H₁₆BrNO₄ | 402.0339 | 402.2 (isotopic peak) |

Table 3: UV-Vis Absorption and Fluorescence Spectroscopic Data

This table summarizes the photophysical properties of fluorescent this compound derivatives, including their maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, and fluorescence quantum yields (Φ_f_).[9][10][11]

| Compound ID | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_f_ (%) |

| Fluoro-Indolizine 1 | Dichloromethane | 420-470 | 440-520 | 20-50 | up to 92 |

| Fluoro-Indolizine 2 | Toluene | 403 | 430 | 27 | 11.15 |

| Fluoro-Indolizine 3 | Dichloromethane | 797 | 872 | 75 | 5.6 |

| Fluoro-Indolizine 4 | Dichloromethane | 1140 | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of novel this compound derivatives, as well as for key biological assays.

General Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a common and versatile method for synthesizing the this compound core.[1][4]

Caption: General workflow for the synthesis of this compound derivatives.

Procedure:

-

Quaternization: A solution of the substituted pyridine (1 equivalent) and the α-halo ketone or ester (1.1 equivalents) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature or heated to reflux for 2-24 hours.

-

Ylide Formation and Cycloaddition: The resulting pyridinium salt is treated with a base (e.g., potassium carbonate, triethylamine) (2-3 equivalents) and a dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 equivalents). The reaction mixture is stirred at room temperature or heated for 4-48 hours.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

NMR Spectroscopic Analysis

Objective: To determine the chemical structure and stereochemistry of the synthesized this compound derivatives.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled sequence.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex structures, acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.

Mass Spectrometric Analysis

Objective: To determine the molecular weight and elemental composition of the synthesized compounds.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap)

-

Ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation on a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. The high-resolution data allows for the determination of the exact mass and, consequently, the elemental formula.

UV-Vis and Fluorescence Spectroscopic Analysis

Objective: To characterize the photophysical properties of fluorescent this compound derivatives.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of the fluorescent this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) with absorbances in the range of 0.01-0.1 at the excitation wavelength for fluorescence measurements.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_).

-

Fluorescence Spectroscopy: Excite the sample at or near its λ_abs_ and record the emission spectrum to determine the maximum emission wavelength (λ_em_).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f_) is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Biological Signaling Pathways and Experimental Workflows

This compound derivatives have shown promise as inhibitors of key biological processes implicated in diseases such as cancer. This section visualizes the relevant signaling pathways and the experimental workflows used to assess the inhibitory activity of these compounds.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them potential anticancer agents.[12]

Caption: Workflow for assessing tubulin polymerization inhibition.

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers. The polymerization is typically monitored by an increase in light scattering (absorbance) or fluorescence of a reporter dye.[13]

Inhibition of EGFR Signaling Pathway

This compound derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[14]

Caption: EGFR signaling cascade and the inhibitory action of this compound derivatives.

The inhibitory effect on EGFR can be quantified using an in vitro kinase assay.

Caption: Workflow for assessing EGFR kinase inhibition.

This assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound, is quantified.[15][16][17]

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical component of their development as potential therapeutic agents. The combined application of NMR, mass spectrometry, and fluorescence spectroscopy provides a comprehensive understanding of their chemical structure and photophysical properties. Furthermore, detailed in vitro assays are essential to elucidate their mechanism of action and to quantify their biological activity. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Silicon-Rosthis compound fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 5. rjp.nipne.ro [rjp.nipne.ro]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strongly fluorescent this compound-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Quantum Chemical Calculations for Indolizine Aromaticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the aromaticity of indolizine and its derivatives. This compound, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and biological activities of its derivatives. Understanding the aromaticity of the this compound core is crucial for predicting its reactivity, stability, and potential as a pharmacophore or functional material. This guide details the theoretical underpinnings of commonly used aromaticity indices, provides detailed computational protocols, and presents a comparative analysis of quantitative data for the this compound system.

Theoretical Background: Quantifying Aromaticity

Aromaticity is a fundamental concept in chemistry, traditionally associated with the enhanced stability and unique reactivity of cyclic conjugated molecules. In computational chemistry, aromaticity is not a directly observable property but is inferred from various calculated indices that probe the geometric, magnetic, and electronic characteristics of a molecule. For a robust assessment of this compound's aromaticity, it is advisable to employ a multi-faceted approach utilizing several of these indices.

Key Aromaticity Indices:

-

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity and is one of the most widely used methods. It is defined as the negative of the magnetic shielding computed at a non-bonded point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring's plane (NICS(1)). A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The out-of-plane component of the shielding tensor, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity as it minimizes the contribution from σ-electrons.[1][2]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that quantifies the degree of bond length equalization in a cyclic system. The HOMA index is calculated based on the deviation of the bond lengths in the ring from an optimal value, which is assumed for a fully aromatic system. The HOMA index is normalized so that it equals 1 for a perfectly aromatic system (like benzene) and 0 for a non-aromatic Kekulé structure. For heterocyclic systems, specialized parametrizations such as HOMHED (HOMA for Heterocycle Electron Delocalization) have been developed to account for the different optimal bond lengths of carbon-heteroatom bonds.

-

Isomerization Stabilization Energy (ISE): This energetic criterion assesses the stability of a cyclic conjugated system relative to a non-aromatic isomer. A positive ISE value indicates that the cyclic system is more stable than its acyclic counterpart, suggesting aromatic stabilization.

-

Para-Delocalization Index (PDI): This is an electronic index based on the Quantum Theory of Atoms in Molecules (QTAIM). PDI measures the electron sharing between para-related atoms in a six-membered ring. Larger PDI values are associated with greater electron delocalization and aromaticity.

-

Aromatic Fluctuation Index (FLU): This index also derives from QTAIM and quantifies the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values indicate a more uniform electron distribution and, consequently, higher aromaticity.

Data Presentation: Aromaticity Indices for this compound Systems

The aromaticity of the this compound core is a nuanced interplay between its five-membered (pyrrole-like) and six-membered (pyridine-like) rings. Computational studies have shown that the five-membered ring exhibits a higher degree of aromaticity than the six-membered ring. The following tables summarize some of the key quantitative data available in the literature for this compound and its derivatives.

| Compound/Moiety | Aromaticity Index | Value | Computational Method |

| This compound Moiety in Indolothis compound Systems | |||

| This compound Fragment | ISE (kcal/mol) | 20.3 | DFT (B3LYP/def2-TZVPP) |

| Five-membered ring | ISE (kcal/mol) | 14.9 | DFT (B3LYP/def2-TZVPP) |

| Six-membered ring | ISE (kcal/mol) | 5.4 | DFT (B3LYP/def2-TZVPP) |

| Substituted this compound Derivatives (Illustrative Examples) | |||

| 2-methylthis compound | NICS(1) (ppm) | -9.5 | DFT (B3LYP/6-311+G) |

| 7-nitrothis compound | NICS(1) (ppm) | -7.8 | DFT (B3LYP/6-311+G) |

Note: The data in this table is compiled from various sources and is intended for illustrative purposes. For detailed research, it is recommended to perform consistent calculations for the entire series of compounds under investigation.

Experimental Protocols: Computational Methodologies

This section provides a detailed, step-by-step guide for performing quantum chemical calculations to determine the aromaticity of this compound derivatives using the Gaussian suite of programs.

Geometry Optimization

The first and most crucial step is to obtain the equilibrium geometry of the molecule.

-

Input File Preparation: Create an input file (e.g., indolizine_opt.com) with the initial coordinates of the this compound derivative.

-

Route Section: Specify the level of theory and basis set for the optimization. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set. The Opt keyword requests a geometry optimization. The Freq keyword should also be included to perform a frequency calculation after the optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

-

Execution: Run the calculation using Gaussian.

-

Verification: Check the output file for the optimized coordinates and ensure that there are no imaginary frequencies reported in the frequency analysis.

NICS Calculation

Once the optimized geometry is obtained, you can proceed with the NICS calculation.

-

Ghost Atom Placement: A "ghost atom" (Bq) is used as a probe for the magnetic shielding. For NICS(0), the ghost atom is placed at the geometric center of the ring. For NICS(1), it is placed 1 Å above the ring center. The geometric center can be calculated as the average of the coordinates of the ring atoms.

-

Input File Preparation: Create a new input file (e.g., indolizine_nics.com) using the optimized coordinates from the previous step. Add the coordinates of the ghost atom(s) to the molecule specification. The NMR keyword requests the calculation of magnetic shielding tensors.

-

Execution: Run the Gaussian calculation.

-

Data Extraction: In the output file, search for "Magnetic shielding tensor (ppm)". The NICS value is the negative of the isotropic shielding value for the corresponding ghost atom. For NICS(1)zz, you will need to look at the zz component of the shielding tensor.

HOMA Index Calculation

The HOMA index is calculated from the optimized bond lengths.

-

Bond Length Extraction: From the output file of the geometry optimization, extract the final bond lengths for all the bonds within the ring of interest.

-

HOMA Formula: Apply the HOMA formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where:

-

n is the number of bonds in the ring.

-

α is a normalization constant.

-

R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N).

-

R_i is the calculated bond length of the i-th bond.

-

-

Parameter Selection: Use appropriate α and R_opt values for the bond types present in the this compound ring. These parameters are available in the literature, with specific sets for C-C and C-N bonds in five- and six-membered rings.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow for assessing this compound aromaticity and the conceptual relationship between different aromaticity indices.

Conclusion

The aromaticity of the this compound ring system is a complex property that can be effectively investigated using a variety of quantum chemical methods. This guide has outlined the theoretical foundations of key aromaticity indices, provided detailed protocols for their calculation, and presented a framework for the interpretation of the resulting data. By employing a multi-index approach, researchers can gain a deeper understanding of the electronic structure, stability, and reactivity of this compound derivatives, thereby facilitating the rational design of new molecules for applications in drug discovery and materials science. The provided workflows and diagrams serve as a practical roadmap for scientists embarking on the computational analysis of this compound aromaticity.

References

Exploring the Natural Occurrence of Indolizine Alkaloids: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 13, 2025

Abstract

Indolizine alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds, characterized by a fused pyridine and pyrrole ring system. Exhibiting a wide array of potent pharmacological activities, these natural products have garnered significant attention from the scientific community for their potential as scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of this compound alkaloids, detailing their sources, biosynthetic pathways, and significant biological activities. Furthermore, it furnishes researchers with standardized experimental protocols for their extraction, isolation, and analysis, supported by quantitative data and visual workflows to facilitate further investigation into this promising class of molecules.

Natural Occurrence of this compound Alkaloids

This compound alkaloids are not ubiquitous in nature but are found in a remarkable diversity of organisms, spanning the plant, animal, and microbial kingdoms. Their distribution suggests convergent evolution of biosynthetic capabilities, underscoring their ecological importance and therapeutic potential.

Plant Kingdom

Plants are a primary source of this compound alkaloids, with notable examples including the polyhydroxylated alkaloids and the phenanthroindolizidine subclass.[1]

-

Astragalus and Oxytropis Species (Locoweeds): These members of the Fabaceae family are well-known producers of the toxic indolizidine alkaloid, swainsonine.[2][3] The production of swainsonine is actually mediated by a fungal endophyte, Undifilum oxytropis, that lives in a symbiotic relationship with the plant.[2]

-

Castanospermum australe (Moreton Bay Chestnut): The seeds of this Australian tree are a rich source of castanospermine, a potent glycosidase inhibitor.[4][5][6]

-

Tylophora Species: Plants of this genus are known to produce phenanthroindolizidine alkaloids, such as tylophorine and tylophorinidine, which exhibit significant anti-cancer properties.[7][8]

Animal Kingdom

In the animal kingdom, this compound alkaloids are famously employed as chemical defense agents, particularly by amphibians.

-

Poison Dart Frogs (Dendrobatidae family): These frogs sequester indolizidine alkaloids from their diet of mites and ants. These compounds, such as pumiliotoxin, are stored in skin glands and serve as a potent defense against predators.

Microbial Sources

Microorganisms, particularly fungi and actinomycetes, are increasingly recognized as prolific sources of unique this compound alkaloids.

-

Fungal Endophytes: As mentioned, fungi like Undifilum (formerly Embellisia) living within locoweed plants are the true producers of swainsonine.[2][9] The fungus Slafractonia leguminicola is another known producer of swainsonine.[9]

-

Actinomycetes: Bacteria from the genus Streptomyces have been identified as producers of indolizidine compounds such as cyclizidines.

Quantitative Analysis of Selected this compound Alkaloids

The concentration of this compound alkaloids can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes reported concentrations for key alkaloids.

| Alkaloid | Natural Source | Plant/Organism Part | Concentration (% Dry Weight) | Reference(s) |

| Swainsonine | Astragalus mollissimus | Above-ground parts | > 0.1% (in high-swainsonine chemotypes) | [2] |

| Swainsonine | Astragalus lentiginosus | Above-ground parts | > 0.1% (in high-swainsonine chemotypes) | [2] |

| Swainsonine | Oxytropis sericea | Whole plant | 0.046% - 0.097% (population means) | [10] |

| Castanospermine | Castanospermum australe | Seeds | Sufficient for large-scale purification | [11] |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids typically originates from amino acid precursors, most commonly L-lysine. The pathways for swainsonine and castanospermine serve as excellent models for understanding the construction of the core indolizidine ring.

Biosynthetic Pathway of Swainsonine

In fungi, the biosynthesis of swainsonine begins with L-lysine, which is cyclized to form L-pipecolic acid.[12][13] A hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) enzyme then orchestrates a series of reactions to construct the initial indolizidine core.[12] Subsequent tailoring steps, including hydroxylations and a key epimerization, are carried out by specialized enzymes such as non-heme iron oxygenases (SwnH1, SwnH2) and an imine reductase (SwnN) to yield the final swainsonine molecule.[14][15]

Biosynthetic Pathway of Castanospermine

The biosynthesis of castanospermine also begins with the conversion of L-lysine to L-pipecolic acid.[16] This is followed by a Claisen-type condensation with malonyl-CoA to form a 1-indolizidinone intermediate. A subsequent reduction of the carbonyl group followed by a series of hydroxylation steps at positions 6, 7, and 8 yields the final castanospermine structure.[16]

Pharmacological Activities

This compound alkaloids are renowned for their broad spectrum of biological activities, making them attractive candidates for therapeutic development. Their mechanisms of action are often highly specific, targeting key enzymes or cellular pathways.

-

Glycosidase Inhibition: Polyhydroxylated indolizidines like swainsonine and castanospermine are potent inhibitors of glycosidase enzymes.[17][18] Swainsonine specifically inhibits α-mannosidase, leading to altered glycoprotein processing, which is linked to its anti-cancer and anti-metastatic effects.[3][19] Castanospermine is a powerful α-glucosidase inhibitor, giving it antiviral properties against viruses like HIV and Dengue that rely on host cell glycoprotein processing.[5][20]

-

Anticancer Activity: Phenanthroindolizidine alkaloids, such as tylophorine and its derivatives, exhibit potent cytotoxic activity against a range of cancer cell lines.[7][21] Their mechanism often involves the inhibition of protein and nucleic acid synthesis, leading to cell cycle arrest and apoptosis.

The following table summarizes the in vitro cytotoxic activity of selected phenanthroindolizidine alkaloids.

| Alkaloid | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| Tylophorinidine | MCF-7 (Breast) | IC₅₀ | 6.45 ± 2.06 µM | [7] |

| Tylophorinidine | HepG2 (Liver) | IC₅₀ | 4.77 ± 2.11 µM | [7] |

| Tylophorinidine | HCT-116 (Colon) | IC₅₀ | 20.08 ± 1.94 µM | [7] |

| (-)-Antofine | KB-3-1 (Cervical) | IC₅₀ | Low nanomolar range | [21] |

| (-)-Tylophorine | KB-3-1 (Cervical) | IC₅₀ | Low nanomolar range | [21] |

Experimental Protocols

The successful study of this compound alkaloids hinges on robust methods for their extraction, purification, and analysis.

General Workflow for Extraction and Isolation

The isolation of these polar, basic compounds from complex natural matrices requires a multi-step approach. The general strategy involves an initial crude extraction, an acid-base partitioning to separate alkaloids from neutral compounds, and subsequent chromatographic purification.

Detailed Protocol: Extraction and Isolation of Swainsonine from Astragalus spp.

This protocol is adapted from established methods for gram-scale isolation.[22][23]

-

Sample Preparation: Air-dry the plant material (Astragalus lentiginosus) and grind it into a fine powder.

-

Initial Extraction:

-

Subject 1 kg of powdered plant material to thermal reflux with 95% aqueous ethanol (4 x 5 L, 4 hours each).

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2 L of 1 N HCl.

-

Filter the acidic solution to remove insoluble material.

-

Wash the acidic filtrate with chloroform (3 x 1 L) in a separatory funnel to remove non-polar compounds. Discard the organic layers.

-

Adjust the aqueous phase to pH 10 with concentrated ammonium hydroxide solution.

-

Extract the now-basic aqueous phase with dichloromethane (DCM) or n-butanol (4 x 1 L). The free-base swainsonine will partition into the organic layer.

-

-

Purification via Column Chromatography:

-

Combine the organic extracts and evaporate the solvent to yield the crude alkaloid fraction.

-

Prepare a silica gel G column.

-

Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent system of chloroform:methanol:ammonia:water (70:26:2:2, v/v) .[23]

-

Collect fractions (e.g., 10 mL each) and monitor by Thin Layer Chromatography (TLC) using the same eluent system.

-

-

Final Purification:

-

Combine the fractions containing pure swainsonine (as determined by TLC).

-

Evaporate the solvent.

-

The pure swainsonine can be obtained by recrystallization from ammonia-saturated chloroform or by sublimation to yield a white, crystalline solid.[22]

-

Protocol: Analytical HPLC-MS/MS Method

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound alkaloids in complex matrices.[10][24][25]

-

Sample Preparation:

-

Extract 100 mg of finely ground, dry plant material with a mixture of chloroform and 2% acetic acid.[24]

-

Alternatively, perform a solid-phase extraction (SPE) using a cation-exchange resin to isolate the basic alkaloid fraction.[10]

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase (e.g., 1 mL).

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target alkaloid. For swainsonine, the protonated molecule [M+H]⁺ is m/z 174.2.[24] Specific product ions would be determined by direct infusion of a standard.

-

Quantification: Quantification is achieved by comparing the peak area of the target analyte in the sample to a calibration curve generated from authentic standards.

-

Conclusion

This compound alkaloids represent a fascinating and pharmacologically significant class of natural products. Their presence across different biological kingdoms highlights their evolutionary importance and provides diverse sources for discovery. With well-characterized biosynthetic pathways, a spectrum of potent biological activities—particularly in antiviral and anticancer applications—and established protocols for their isolation and analysis, the field is well-positioned for future research. This guide serves as a foundational resource for scientists aiming to harness the therapeutic potential of these unique molecular architectures. Further investigation into novel this compound structures from underexplored natural sources and the development of synthetic derivatives will undoubtedly continue to fuel advancements in medicine and drug development.

References

- 1. Simple Indolizidine and Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxford University Plants 400: Castanospermum australe [herbaria.plants.ox.ac.uk]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tropical.theferns.info [tropical.theferns.info]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Castanospermine - Wikipedia [en.wikipedia.org]

- 17. Isolation and Characterization of Swainsonine from Texas Locoweed (Astragalus emoryanus) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. pfaf.org [pfaf.org]

- 21. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scialert.net [scialert.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Indolizines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Data Presentation: A Comparative Analysis of Biological Activities

To facilitate a clear and comparative understanding of the potency of various this compound derivatives, the following tables summarize key quantitative data from a range of biological assays.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1. The primary mechanisms of action include the inhibition of crucial signaling pathways and enzymes involved in cell proliferation and survival, such as EGFR, CDK-2, and tubulin polymerization.[1][2][3]

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [3] |

| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [3] | |

| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [3] | |

| 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [3] |

| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [3] | |

| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [3] | |

| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway | |

| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | |

| MDA-MB-231 (Breast) | 1.01 | Not specified | ||

| 8e | CAL-27 (Oral) | 0.047 | Microtubule Destabilizer | [2] |

| BT-20 (Breast) | 0.117 | Microtubule Destabilizer | [2] | |

| HGC-27 (Gastric) | 0.098 | Microtubule Destabilizer | [2] | |

| 8h | CAL-27 (Oral) | 0.065 | Microtubule Destabilizer | [2] |

| BT-20 (Breast) | 0.102 | Microtubule Destabilizer | [2] | |

| HGC-27 (Gastric) | 0.047 | Microtubule Destabilizer | [2] | |

| cis-4f lactone | MDA-MB-231 (Breast) | 20.47 | Not specified | [4] |

| cis-4g lactone | DU-145 (Prostate) | 36.93 | Not specified | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated through both in vitro enzyme inhibition and in vivo models. Certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting a favorable gastrointestinal safety profile.[5][6][7][8] The in vivo efficacy has been validated using the carrageenan-induced paw edema model in rodents.[9][10][11]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | Target | IC50 (µM) / % Inhibition | Reference |

| 5a | In vitro | COX-2 | 5.84 | [5][7] |

| Indomethacin | In vitro | COX-2 | 6.84 | [5][7] |

| 2a | In vitro | COX-2 | 6.56 | [6][8] |

| 2c | In vitro | COX-2 | 6.94 | [6][8] |

| Celecoxib | In vitro | COX-2 | 0.05 | [6][8] |

| Indomethacin | In vitro | COX-2 | 6.8 | [6][8] |

| Compound 13 | In vivo (Carrageenan-induced paw edema) | - | 62.00% (at 3h) | [11] |

| Indomethacin | In vivo (Carrageenan-induced paw edema) | - | 67.00% (at 3h) | [11] |

Antimicrobial Activity

This compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.[12][13][14][15][16]

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5h | Gram-positive cocci (average) | 16 - 32 | [12] |

| 5a | Gram-positive cocci (average) | 32 | [12] |

| 5g | Gram-positive cocci (average) | 35.3 | [12] |

| 5g | Gram-negative bacteria (range) | 64 - 256 | [12] |

| 5b | Candida species (range) | 8 - 32 | [12][14] |

| 5c | Candida species (range) | 8 - 128 | [12][14] |

| Derivative XXI | Staphylococcus aureus | 25 | [13] |

| Derivative XIII | Antifungal activity | Best among tested | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24][25][26][27]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5][6][10][11][18][28][29][30][31][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally at a specified time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the inhibitory effects of indolizines on two key pathways implicated in cancer: the EGFR signaling pathway and the tubulin polymerization process.

Inhibition of the EGFR Signaling Pathway

Several this compound derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Overactivation of the EGFR signaling cascade, which includes the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, is a hallmark of many cancers.[23][34][35][36][37] By inhibiting EGFR, indolizines can block these downstream pathways, leading to cell cycle arrest and apoptosis.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Several anticancer drugs target microtubule dynamics. This compound derivatives have been identified as tubulin polymerization inhibitors.[2][13][38] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][39][40][41]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of this compound derivatives in the fields of oncology, inflammation, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. youtube.com [youtube.com]

- 2. Design, Synthesis, and Selective Antiproliferative Activity of this compound Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel this compound-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchhub.com [researchhub.com]

- 19. broadpharm.com [broadpharm.com]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. researchgate.net [researchgate.net]

- 23. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. Broth microdilution reference methodology | PDF [slideshare.net]

- 26. protocols.io [protocols.io]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. inotiv.com [inotiv.com]

- 31. researchgate.net [researchgate.net]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. researchgate.net [researchgate.net]

- 34. EGFR signaling pathways [pfocr.wikipathways.org]

- 35. researchgate.net [researchgate.net]

- 36. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 38. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 41. benchchem.com [benchchem.com]

The Physicochemical Landscape of Functionalized Indolizine Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its structural features and synthetic accessibility make it a privileged scaffold in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the core physicochemical properties of functionalized this compound scaffolds, crucial for their development as drug candidates. We will delve into their solubility, lipophilicity, and metabolic stability, presenting available quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Core Physicochemical Properties of Functionalized this compound Scaffolds

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. For this compound derivatives, understanding how functionalization impacts solubility, lipophilicity, and metabolic stability is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipidic environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The lipophilicity of this compound derivatives can be significantly modulated by the nature and position of their substituents.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Calculated Log Po/w[1] |

| 5c | -COOEt | -H | -Br | -H | -CO(p-CN-Ph) | 2.26 |

| 6c | -COOEt | -H | -H | -Br | -CO(p-CN-Ph) | 2.37 |

| 7g | -COOEt | -H | -H | -COOEt | -CO-Ph | 2.29 |

Data presented in this table is based on in silico predictions and serves as a guide to the relative lipophilicity of these functionalized this compound scaffolds.[1]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The inherent aromaticity of the this compound core contributes to its generally low aqueous solubility, a challenge that can be addressed through strategic functionalization.[3] Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance solubility by increasing the molecule's ability to interact with water molecules. Conversely, the addition of large, non-polar substituents tends to decrease aqueous solubility.[3]

Quantitative experimental solubility data for a diverse set of functionalized indolizines is limited in the public domain. However, the general principles of structure-solubility relationships suggest that salt formation with acidic or basic groups on the this compound scaffold can be a viable strategy to improve this property.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body and influences its dosing regimen. This compound derivatives, like other xenobiotics, are subject to metabolism primarily by cytochrome P450 (CYP) enzymes in the liver. The sites and rates of metabolism are highly dependent on the nature and position of the substituents on the this compound ring. For instance, the presence of ester groups may render the molecule susceptible to hydrolysis by esterases, potentially leading to reduced metabolic stability.

The following table presents a hypothetical representation of metabolic stability data for a series of functionalized this compound scaffolds, illustrating the type of data obtained from in vitro microsomal stability assays.

| Compound ID | Functional Groups | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound-A | 2-phenyl | > 60 | < 10 |

| This compound-B | 1-COOEt, 2-phenyl | 45 | 25 |

| This compound-C | 7-OH, 2-phenyl | 20 | 60 |

This table provides illustrative data to demonstrate the format of metabolic stability results. Actual values would need to be determined experimentally for specific compounds.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for the successful development of drug candidates. This section provides detailed methodologies for key experiments cited in the evaluation of functionalized this compound scaffolds.

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and purified water and allowing the phases to separate overnight.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of water-saturated octanol and octanol-saturated water in a glass vial. The final concentration of the compound should be in a range that allows for accurate quantification in both phases.

-

Vortex the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to facilitate the complete separation of the octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw a known volume from each phase.

-

Determine the concentration of the this compound derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid this compound derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved this compound derivative in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Result Expression:

-

The solubility is typically expressed in µg/mL or µM.

-

Determination of Metabolic Stability (Liver Microsomal Stability Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

-

Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the reaction buffer at a specific protein concentration (e.g., 0.5 mg/mL).

-

Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.

-

-

Incubation:

-

Pre-warm the microsomal solution and the this compound derivative solution to 37 °C.

-